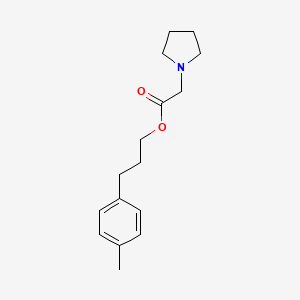![molecular formula C20H22N4O3S B11643979 (6Z)-2-cyclohexyl-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11643979.png)
(6Z)-2-cyclohexyl-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(6Z)-2-cyclohexyl-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (6Z)-2-cyclohexyl-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the thiadiazole ring, followed by the introduction of the cyclohexyl and benzylidene groups. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to produce the compound in large quantities while maintaining high quality.
Chemical Reactions Analysis
Types of Reactions
(6Z)-2-cyclohexyl-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the imino and benzylidene groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzylidene and thiadiazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alkyl derivatives.
Scientific Research Applications
(6Z)-2-cyclohexyl-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (6Z)-2-cyclohexyl-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound with similar functional groups, used in various chemical syntheses.
Disilanes: Organosilicon compounds with unique electronic properties.
Uniqueness
(6Z)-2-cyclohexyl-6-(3-ethoxy-4-hydroxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one stands out due to its complex structure, which combines multiple functional groups in a single molecule
Properties
Molecular Formula |
C20H22N4O3S |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
5-amino-2-cyclohexyl-6-[(Z)-(3-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one |
InChI |
InChI=1S/C20H22N4O3S/c1-2-27-16-11-12(8-9-15(16)25)10-14-17(21)24-20(22-18(14)26)28-19(23-24)13-6-4-3-5-7-13/h8-11,13H,2-7,21H2,1H3/b12-10- |
InChI Key |
LKOJVAQXKVPPFU-BENRWUELSA-N |
Isomeric SMILES |
CCOC1=C/C(=C\C2=C(N3C(=NC2=O)SC(=N3)C4CCCCC4)N)/C=CC1=O |
Canonical SMILES |
CCOC1=CC(=CC2=C(N3C(=NC2=O)SC(=N3)C4CCCCC4)N)C=CC1=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(4-methylphenyl)({[(E)-phenyl(pyridin-4-yl)methylidene]amino}oxy)methanone](/img/structure/B11643901.png)
![2-[(2E)-2-(hexan-2-ylidene)hydrazinyl]-N-(4-methylphenyl)-2-oxoacetamide](/img/structure/B11643905.png)
![N-{4-[(2,2-diphenylpropanoyl)amino]phenyl}furan-2-carboxamide](/img/structure/B11643912.png)
![(5Z)-3-(4-chlorobenzyl)-5-[3-ethoxy-4-(prop-2-yn-1-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B11643920.png)
![N-{[4-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]carbamothioyl}-4-(propan-2-yl)benzamide](/img/structure/B11643923.png)
![11-(3,4-dimethoxyphenyl)-3-phenyl-10-[(3,4,5-trimethoxyphenyl)carbonyl]-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11643930.png)
![N-(4-bromo-2-{[(1-propyl-1H-benzimidazol-2-yl)amino]methyl}phenyl)-4-methylbenzenesulfonamide](/img/structure/B11643935.png)

![3-(4-chlorophenyl)-5-(2-ethoxyphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B11643939.png)
![2-({[5-(dimethylsulfamoyl)furan-2-yl]carbonyl}oxy)-N,N-diethyl-N-methylethanaminium](/img/structure/B11643940.png)

![4-(2-chlorophenyl)-11-phenyl-7-thia-1,4,9,10-tetrazatricyclo[6.4.0.02,6]dodeca-2(6),8,10-triene-3,5,12-trione](/img/structure/B11643947.png)
![(2E)-3-(3-bromo-4-ethoxy-5-methoxyphenyl)-2-(6-bromo-1H-imidazo[4,5-b]pyridin-2-yl)prop-2-enenitrile](/img/structure/B11643962.png)
